molecular formula C7H15O3P B6239684 diethyl cyclopropylphosphonate CAS No. 945459-87-0

diethyl cyclopropylphosphonate

Cat. No.: B6239684
CAS No.: 945459-87-0
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl cyclopropylphosphonate is an organophosphorus compound characterized by a cyclopropyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl cyclopropylphosphonate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with diethyl phosphite under controlled conditions. The reaction typically proceeds as follows:

  • Preparation of Cyclopropylmagnesium Bromide:

    • Cyclopropyl bromide is reacted with magnesium in anhydrous ether to form cyclopropylmagnesium bromide.
    • Reaction conditions: Anhydrous ether, room temperature.
  • Reaction with Diethyl Phosphite:

    • Cyclopropylmagnesium bromide is then reacted with diethyl phosphite to yield this compound.
    • Reaction conditions: Anhydrous ether, room temperature, inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Diethyl cyclopropylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Cyclopropyl-substituted phosphonates.

Scientific Research Applications

Diethyl cyclopropylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a bioisostere.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of diethyl cyclopropylphosphonate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    Diethyl phosphonate: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.

    Cyclopropylmethylphosphonate: Similar structure but with a methyl group attached to the cyclopropyl ring.

Uniqueness: Diethyl cyclopropylphosphonate is unique due to the presence of both the cyclopropyl group and the phosphonate moiety. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical and biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of diethyl cyclopropylphosphonate can be achieved through a multi-step reaction pathway involving the reaction of cyclopropylmethyl bromide with diethyl phosphite, followed by hydrolysis and further reaction with phosphorus trichloride.", "Starting Materials": [ "Cyclopropylmethyl bromide", "Diethyl phosphite", "Phosphorus trichloride", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropylmethyl bromide is reacted with diethyl phosphite in the presence of sodium hydroxide and ethanol to form diethyl cyclopropylphosphonate.", "Step 2: The resulting diethyl cyclopropylphosphonate is then hydrolyzed with water to form diethyl cyclopropylphosphonic acid.", "Step 3: Finally, the diethyl cyclopropylphosphonic acid is reacted with phosphorus trichloride to form diethyl cyclopropylphosphonate." ] }

CAS No.

945459-87-0

Molecular Formula

C7H15O3P

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.